molecular formula C8H8F3N B1329494 N-(2,2,2-Trifluoroethyl)aniline CAS No. 351-61-1

N-(2,2,2-Trifluoroethyl)aniline

Cat. No. B1329494
CAS RN: 351-61-1
M. Wt: 175.15 g/mol
InChI Key: IHCPNFMGAKAAKN-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of the aniline moiety. This structural feature imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of N-(2,2,2-Trifluoroethyl)aniline derivatives has been explored through different methodologies. One approach involves the conversion of nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to yield the corresponding anilines . Another method utilizes N-trifluoromethylsuccinimide for direct trifluoromethylation of free anilines, producing a series of trifluoromethyl products with good yields . Additionally, the synthesis of N-[(trifluorosilyl)methyl]carboxanilides has been reported, where N-(trimethylsilyl)acetanilide reacts with bifunctional silane to form the desired product .

Molecular Structure Analysis

The molecular structure of N-(2,2,2-Trifluoroethyl)aniline derivatives can be complex and has been studied using various spectroscopic and theoretical methods. For instance, the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was determined using X-ray crystallography and further analyzed with computational methods such as HF and DFT . These studies provide insights into the molecular geometry, electronic structure, and energetic behaviors of such compounds.

Chemical Reactions Analysis

N-(2,2,2-Trifluoroethyl)aniline and its derivatives participate in a variety of chemical reactions. Metalation, a key step for structural elaboration, has been demonstrated with trifluoromethoxy-substituted anilines, leading to various products after electrophilic trapping . Visible-light-promoted radical trifluoromethylation has also been developed, providing an economical route to trifluoromethylated anilines . Moreover, dediazotation reactions have been employed for the synthesis of N,N-bis(trifluoromethyl)anilines, showcasing their utility in the synthesis of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,2,2-Trifluoroethyl)aniline derivatives are influenced by the trifluoroethyl group. These compounds often exhibit high stability and reactivity, which are desirable in various applications, including materials science and pharmaceuticals. For example, N-(nitrofluorenylidene)anilines have shown good properties as electron transport materials in electrophotography . The introduction of trifluoroethyl groups can also enhance the electron-withdrawing capacity of anilines, as seen in the silver(I)-catalyzed N-trifluoroethylation of anilines .

Relevant Case Studies

Several case studies highlight the practical applications of N-(2,2,2-Trifluoroethyl)aniline derivatives. The synthesis of antiasthmatic drug Mabuterol exemplifies the use of NTFS for trifluoromethylation in pharmaceutical synthesis . In materials science, the synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials demonstrate the potential of these compounds in the development of electronic devices . Additionally, the synthesis of benzodiazepines illustrates the preparative potential of aniline functionalization mediated by organometallic reagents .

Scientific Research Applications

  • Catalytic Applications : A study by Luo, Wu, Zhang, and Wang (2015) discusses the silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane, highlighting a novel reaction mechanism involving silver carbene. This process is significant for the synthesis of trifluoroethylated anilines, which are valuable in various chemical applications (Luo et al., 2015).

  • Synthesis of Quinolinones : Gong and Kato (2004) demonstrated a new synthesis method for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. These compounds are produced in high yields, showing the versatility of trifluoroethyl anilines in synthesizing complex organic structures (Gong & Kato, 2004).

  • Iron Porphyrin-Catalyzed N-Trifluoroethylation : Research by Ren et al. (2021) on the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution presents a novel, environmentally friendly approach to synthesize N-trifluoroethylated anilines. This method uses readily available primary amines and secondary anilines as starting materials (Ren et al., 2021).

  • Synthesis of Aniline Derivatives : Ruiz-Castillo and Buchwald (2016) reviewed Pd-catalyzed cross-coupling reactions forming C–N bonds, which are crucial for synthesizing anilines and aniline derivatives. These methods are pivotal in chemical research for creating heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).

  • Electrophotography Materials : Matsui, Fukuyasu, Shibata, and Muramatsu (1993) explored the synthesis of N-(Nitrofluorenylidene)anilines, which have shown high compatibility with polycarbonate and are effective as electron transport materials in positive charge electrophotography (Matsui et al., 1993).

  • Sensor Applications : Shoji and Freund (2001) investigated the use of poly(aniline) in sensor applications, particularly its pH-dependent properties, which are highly relevant in the development of active sensing elements in various technological applications (Shoji & Freund, 2001).

Safety And Hazards

“N-(2,2,2-Trifluoroethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .

Future Directions

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, “N-(2,2,2-Trifluoroethyl)aniline” and related compounds may continue to receive attention in future research.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPNFMGAKAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188597
Record name Aniline, N-(2,2,2-trifluoroethyl)-
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethyl)aniline

CAS RN

351-61-1
Record name N-(2,2,2-Trifluoroethyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2,2,2-trifluoroethyl)-
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Record name Aniline, N-(2,2,2-trifluoroethyl)-
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Record name N-(2,2,2-trifluoroethyl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoro-N-phenylacetamide (5.0 g, 26 mmol) in THF (10 mL) was added BH3 in THF (130 mL, 130 mmol, 1.0 M). The resulting mixture was refluxed overnight. The mixture was quenched with water and methanol, concentrated to remove most of THF, and extracted with EtOAc. Organics were washed with brine, dried (Na2SO4), and concentrated to give 4.17 g (92%) of the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 3.71-3.75 (2H, m), 6.66 (2H, d, J=8.0 Hz), 6.79 (1H, t, J=7.2 Hz), 7.20 (2H, t, J=8.0 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

2.5 g (10.7 mmol) 2,2,2-trifluoroethyl trifluoromethanesulphonate were added to 2.0 g (21.5 mmol) aniline in 50 mL xylene and the mixture was refluxed for 2 days. After cooling, the mixture was filtered, washed with DIPE and the filtrate was evaporated down i.vac. The residue was purified by flash chromatography. The product fractions were combined and evaporated down i.vac.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

250 mg (0.573 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 107 mg (1.15 mmol) of aniline and 5 ml of methylene chloride were reacted and worked up in the same manner as described in Reference Example 4 to obtain 91.1 mg of N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 92%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2,2-Trifluoroethyl)aniline

Citations

For This Compound
37
Citations
S Ren, G Xu, Y Guo, Q Liu, C Guo - RSC advances, 2021 - pubs.rsc.org
An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This one-pot N–H insertion reaction …
Number of citations: 6 pubs.rsc.org
A Konno, T Fuchigami - Chemistry letters, 1992 - journal.csj.jp
Photoadditions of N-(2,2,2-trifluoroethyl)amines to 3-phenylcyclohex-2-en-1-one occurred at the α-position to the trifluoromethyl group predominantly. The regioselectivity of this …
Number of citations: 5 www.journal.csj.jp
T Fuchigami, Y Nakagawa… - The Journal of Organic …, 1987 - ACS Publications
Anodic methoxylation of N-alkyl-JV-(2, 2, 2-trifluoroethyl) anilines and 7V-(2, 2, 2-trifluoroethyl) diphenylamine places the methoxy group in the a-position (toward the trifluoromethyl …
Number of citations: 66 pubs.acs.org
P Johnström, S Stone‐Elander - Journal of Labelled …, 1994 - Wiley Online Library
A method for synthesizing 18 F‐labelled 2‐amino‐2′‐fluorobenzhydrols under nocarrier‐added conditions for use as radiolabelled intermediates in the synthesis of[2′‐ 18 F]‐1,4‐…
P Johnströma, S Stone‐Elander… - Journal of Labelled …, 1994 - Wiley Online Library
The use of a 2‐amino‐2′‐[ 18 F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4‐benzodiazepine‐2‐one is demonstrated. 5‐Chloro‐2′‐[ 18 F]fluoro‐2‐(N‐(…
DM Krein, PJ Sullivan, K Turnbull - Tetrahedron letters, 1996 - Elsevier
Treatment of 4-substituted aroyl azides (cf.1a-e) with NaBH 4 TFA leads to the corresponding, novel 4-substituted N,N-di(2,2,2-trifluoroethyl)aniline derivatives (2a-e) in excellent yield …
Number of citations: 17 www.sciencedirect.com
S Furuta, T Fuchigami - Electrochimica acta, 1998 - Elsevier
Anodic oxidation of various types of 2-methoxy-2,3,3,3-tetrafluoropropylamines, ArRNCH 2 Y [Y=CF(OMe)CF 3 ] was carried out in KOH/MeOH. Methoxylation α to the Y group and/or …
Number of citations: 30 www.sciencedirect.com
S Chen, H Wang, W Jiang, PX Rui… - Organic & Biomolecular …, 2019 - pubs.rsc.org
We have realized the first Ullmann type coupling reaction of tri(di)fluoroethylamine with (hetero)aromatic bromides, employing 5–20 mol% Cu2O and an oxalamide ligand [N-(2,4,6-…
Number of citations: 8 pubs.rsc.org
S Fang, H Jiang, W Wu - Chinese Journal of Chemistry, 2023 - Wiley Online Library
Comprehensive Summary This report discloses a distinctive palladium‐catalyzed sequential tandem cyclization reaction of two molecular haloalkynes and one molecular N‐…
Number of citations: 3 onlinelibrary.wiley.com
H Mimura, K Kawada, T Yamashita, T Sakamoto… - Journal of Fluorine …, 2010 - Elsevier
The synthesis of various trifluoromethylated amino compounds was studied using trifluoroacetaldehyde, an industrial bulk material, as a starting compound. One general application of …
Number of citations: 79 www.sciencedirect.com

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